

synthesis and characterization of 6-Methylpyridazin-3-ol hydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methylpyridazin-3-ol hydrate**

Cat. No.: **B1586922**

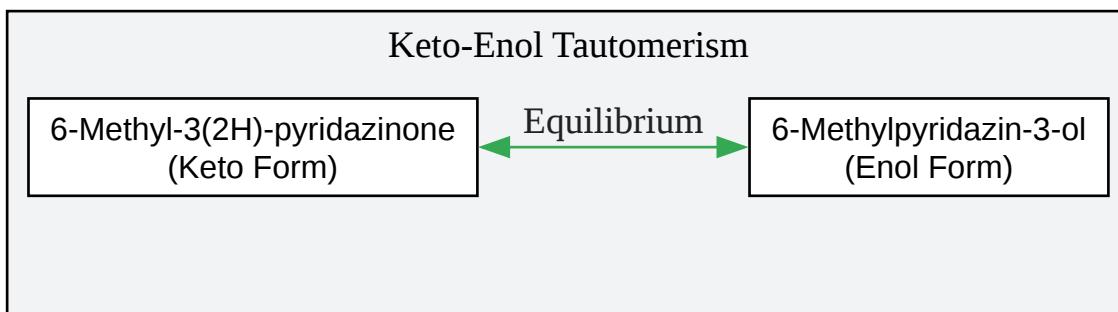
[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **6-Methylpyridazin-3-ol Hydrate**

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of **6-Methylpyridazin-3-ol hydrate** (CAS No. 7143-82-0), a pivotal heterocyclic intermediate.^{[1][2]} The pyridazinone core is a well-established "privileged structure" in medicinal chemistry, serving as a foundational scaffold for a diverse range of biologically active compounds, including those with cardiovascular, anti-inflammatory, and antimicrobial properties.^{[3][4]} This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical synthesis from common starting materials and the rigorous analytical techniques required to verify its structure, purity, and hydration state. We delve into the causality behind experimental choices and present a self-validating workflow where synthesis and characterization are intrinsically linked.

Introduction and Strategic Importance


6-Methylpyridazin-3-ol exists in a tautomeric equilibrium with its more stable keto form, 6-methyl-3(2H)-pyridazinone.^{[5][6]} Its hydrate form ($C_5H_8N_2O_2$) is the common commercial and laboratory-isolated product. The strategic importance of this molecule lies in its versatile reactivity, which allows for functionalization at various positions on the pyridazinone ring.^[5]

This adaptability makes it a valuable building block for creating extensive libraries of derivatives for high-throughput screening in drug discovery and for developing new agrochemicals.[4][5]

The most direct and industrially scalable synthetic approach involves the cyclocondensation of a γ -keto acid with a hydrazine source, a classic and reliable method for forming the pyridazinone ring system.[7]

Tautomerism of the Core Structure

The functionality of the 6-methylpyridazinone core is defined by its keto-enol tautomerism. Understanding this equilibrium is crucial for predicting its reactivity and interpreting spectral data.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis of 6-Methylpyridazin-3-ol Hydrate

The synthesis hinges on the reaction between levulinic acid (4-oxopentanoic acid) and hydrazine hydrate. This reaction is a robust and high-yielding pathway to the desired heterocyclic core.

Underlying Mechanism and Rationale

The reaction proceeds via a two-step mechanism:

- Hydrazone Formation: The more reactive ketone carbonyl of levulinic acid is first attacked by the nucleophilic hydrazine to form a hydrazone intermediate.

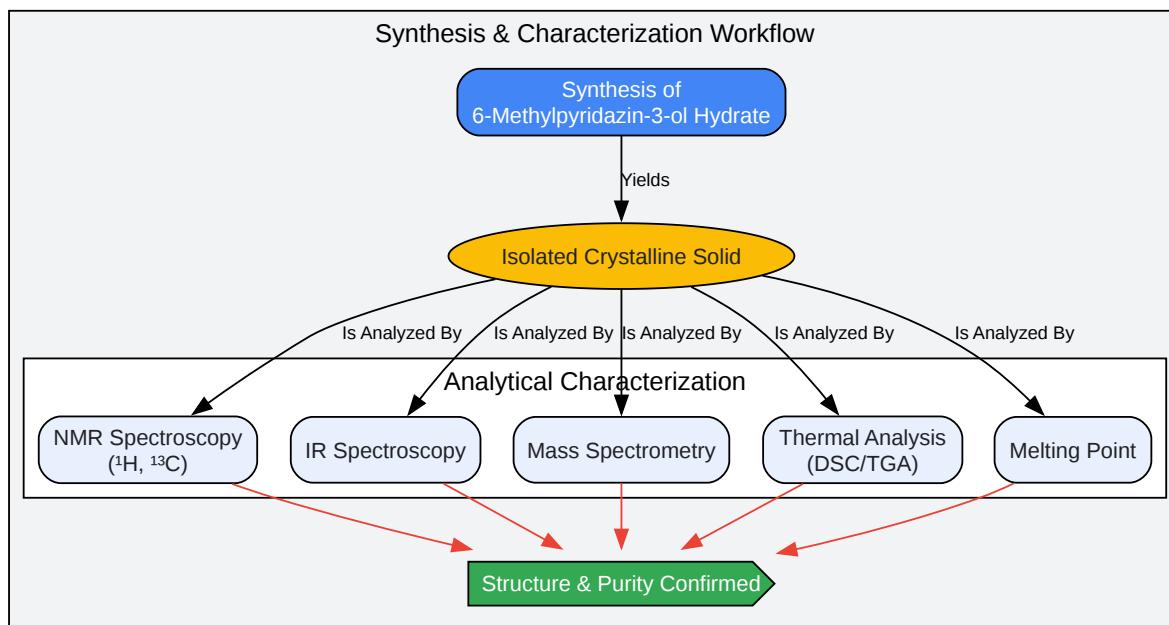
- **Intramolecular Cyclization (Acyl Substitution):** The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This is followed by dehydration to form the stable six-membered pyridazinone ring.

Causality of Experimental Choices:

- **Reactants:** Levulinic acid is an ideal starting material as it is a bio-renewable platform chemical derived from the dehydration of hexose sugars.[\[8\]](#)[\[9\]](#) Hydrazine hydrate is the simplest and most common hydrazine source.
- **Solvent:** Ethanol is selected as the reaction solvent because it effectively dissolves both reactants while being relatively non-reactive. Its boiling point allows for sufficient thermal energy to overcome the activation barrier of the cyclization and dehydration steps.
- **Reflux Conditions:** Heating the reaction mixture to reflux is critical. It accelerates the rate of both the initial hydrazone formation and the subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.[\[4\]](#)

Detailed Experimental Protocol

Materials:


- Levulinic acid ($C_5H_8O_3$)
- Hydrazine hydrate ($N_2H_4 \cdot H_2O$), 80% solution or similar
- Ethanol (C_2H_5OH), absolute
- Standard glassware for reflux (round-bottom flask, condenser)
- Stirring and heating apparatus (magnetic stirrer with hot plate)
- Ice-water bath
- Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

- Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (e.g., 11.6 g, 0.1 mol) in absolute ethanol (100 mL).
- Hydrazine Addition: While stirring, cautiously add hydrazine hydrate (e.g., 6.25 mL of 80% solution, ~0.1 mol) dropwise to the solution at room temperature. Note: The reaction is exothermic; a slow addition rate is recommended.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain the reflux with continuous stirring for approximately 4 hours.^[4] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Precipitation and Isolation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to facilitate the precipitation of the product.^[4]
- Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
- Drying: Dry the collected solid under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The final product is **6-Methylpyridazin-3-ol hydrate**.

Comprehensive Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and hydration state of the synthesized product. This process forms a self-validating system where the data from each analysis must be consistent with the target structure.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for synthesis and characterization.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the molecular structure. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
-12.8	Singlet, broad	1H	NH	The acidic proton on the nitrogen of the pyridazinone ring. Broadness is due to exchange.[4]
~7.05	Doublet	1H	C4-H	Olefinic proton adjacent to the methyl-bearing carbon, deshielded by the ring system.
~6.80	Doublet	1H	C5-H	Olefinic proton adjacent to the carbonyl group, coupled to the C4-H.[4]
~3.5	Singlet, broad	2H	H ₂ O	Signal from the water of hydration, often broad and its position can vary.

| ~2.20 | Singlet | 3H | CH₃ | Protons of the methyl group attached to the pyridazinone ring.[4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR Resonances (100 MHz, DMSO-d₆):

Approximate Chemical Shift (δ , ppm)	Assignment	Rationale
~160	C=O	Carbonyl carbon, highly deshielded.
~145	C6-CH ₃	Quaternary carbon attached to the methyl group.
~135	C4-H	Olefinic carbon.
~125	C5-H	Olefinic carbon.

| ~20 | CH₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The hydrate form will exhibit characteristic bands for the O-H, N-H, and C=O groups.

Key IR Absorption Bands (KBr Pellet or ATR):

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3500 - 3200	Strong, Broad	O-H (water)	Stretching
3200 - 3100	Medium, Broad	N-H	Stretching
~1660	Strong	C=O (amide)	Stretching
~1600	Medium	C=C	Stretching

| ~1450 | Medium | C-H | Bending (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed.

- Expected Molecular Ion: For the anhydrous molecule ($C_5H_6N_2O$, MW = 110.11), the expected peak in positive ion mode would be the protonated molecule $[M+H]^+$ at $m/z \approx 111.12$.^{[6][10]} The water of hydration is typically lost during the ionization process.

Physical and Thermal Analysis

Melting Point (m.p.)

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound. The literature value for the anhydrous form can be compared, though the hydrate will have a different melting behavior, often involving dehydration first.

Thermal Analysis (DSC/TGA)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for confirming the presence and stoichiometry of the water of hydration.

- TGA: A TGA thermogram would show a distinct weight loss step corresponding to the loss of one water molecule per molecule of the compound. The theoretical weight loss for one mole of water from $C_5H_8N_2O_2$ (MW = 128.13) is approximately 14.05%.^[2]
- DSC: The DSC thermogram would show an endothermic event (a peak) corresponding to the energy absorbed to drive off the water of hydration, followed by another endotherm at the melting point of the now-anhydrous compound.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of **6-Methylpyridazin-3-ol hydrate** via the cyclocondensation of levulinic acid and hydrazine hydrate. The rationale behind the chosen experimental conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined, forming a robust, self-validating workflow. The successful execution of these characterization methods—NMR, IR, MS, and thermal analysis—is paramount to confirming the structural integrity, purity, and hydration state of this valuable chemical intermediate, ensuring its suitability for downstream applications in pharmaceutical and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allbiopharm.com [allbiopharm.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. nbinfo.com [nbinfo.com]
- 9. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]
- 10. 6-METHYLPYRIDAZIN-3-OL [chemicalbook.com]
- To cite this document: BenchChem. [synthesis and characterization of 6-Methylpyridazin-3-ol hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586922#synthesis-and-characterization-of-6-methylpyridazin-3-ol-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com